2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with a complex structure that includes a dioxaborolane ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-isobutoxy-3-nitrophenylboronic acid with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity of the final product. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in substitution reactions, where the isobutoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Products may include various oxidized forms of the nitrophenyl group.
Reduction: The primary product is the corresponding amine derivative.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the development of probes and sensors for biological studies.
Industry: It can be used in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, while the dioxaborolane ring can act as a Lewis acid, facilitating catalytic processes. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Isobutoxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate
- 2-(4-Isobutoxy-3-nitrophenyl)-3H-imidazo[4,5-c]pyridine
Uniqueness
2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a dioxaborolane ring and a nitrophenyl group. This structure imparts distinct chemical properties, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes sets it apart from similar compounds.
Biological Activity
2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1415309-96-4) is a synthetic organic compound notable for its unique structural features, including a dioxaborolane ring and a nitrophenyl moiety. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C₁₆H₂₄BNO₅
- Molecular Weight : 321.18 g/mol
- Structure : The compound contains a dioxaborolane core which is known for its ability to form stable complexes with various biological targets.
The biological activity of this compound is primarily attributed to:
- Nitro Group Reduction : The nitro group can be reduced to form an amine, which may interact with various biological targets.
- Boronic Ester Reactivity : The boronic ester group can form covalent bonds with diols and other nucleophiles, facilitating bioconjugation and molecular recognition.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Studies have shown that compounds similar to this compound possess anti-tumor properties against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies demonstrated cytotoxic effects against breast cancer and leukemia cell lines through inhibition of critical signaling pathways such as c-Myc and histone acetylation .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression:
- CREBBP/EP300 Bromodomain Inhibition : Research indicates that related compounds can selectively inhibit the CREBBP/EP300 bromodomains, leading to reduced acetylation of histones and other proteins involved in transcriptional regulation .
Case Studies
- Study on Antitumor Effects :
- Mechanistic Insights :
Comparative Analysis
The following table summarizes key properties and biological activities of this compound compared to structurally related compounds.
Compound Name | Molecular Formula | Antitumor Activity | Enzyme Inhibition |
---|---|---|---|
This compound | C₁₆H₂₄BNO₅ | Yes (breast cancer) | CREBBP/EP300 |
4-Isobutyl-3-nitrophenylboronic acid | C₁₃H₁₈BNO₄ | Moderate | Yes (less selective) |
2-(4-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₂H₁₅BClNO | Yes (lung cancer) | CREBBP/EP300 |
Properties
Molecular Formula |
C16H24BNO5 |
---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(2-methylpropoxy)-3-nitrophenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H24BNO5/c1-11(2)10-21-14-8-7-12(9-13(14)18(19)20)17-22-15(3,4)16(5,6)23-17/h7-9,11H,10H2,1-6H3 |
InChI Key |
MMQUYIIWNMWJOD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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